molecular formula C27H32N2O6 B2766892 (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 862315-38-6

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2766892
M. Wt: 480.561
InChI Key: FDGRPXXWSUXYME-MDZDMXLPSA-N
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Description

The compound’s name suggests that it is a pyrrolone derivative with various functional groups attached. Pyrrolones are a class of organic compounds characterized by a five-membered ring structure containing a carbonyl group (C=O) and a nitrogen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolone ring, followed by the addition of the various functional groups. This could involve techniques such as condensation reactions, acylation, and nucleophilic substitution.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the acryloyl group might undergo addition reactions, while the morpholinopropyl group could participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental testing.


Scientific Research Applications

Synthesis and Computational Studies

Research on pyrrole and furan derivatives often focuses on their synthesis and the computational analysis of their properties. For example, a study on the synthesis, characterization, and computational study of a pyrrole chalcone derivative highlights the use of aldol condensation for creating complex molecules. Computational analyses, including molecular electrostatic potential surface (MEP) and quantum theory of atoms in molecules (QTAIM), offer insights into the interaction sites and the nature of molecular interactions (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Potential Applications in Heterocyclic Chemistry

The synthesis and reactions of derivatives involving furan and thiadiazole, as well as their cyclization reactions, are of interest in the development of new heterocyclic compounds. These processes are significant for creating molecules with potential applications in pharmaceuticals and materials science (K. V. Kuticheva, L. М. Pevzner, & M. Petrov, 2015; L. М. Pevzner, 2021).

Antibacterial Activity and Molecular Docking

Molecular docking studies of novel synthesized compounds, including pyrazole derivatives containing furan and morpholine groups, have shown antibacterial activity. These studies provide a framework for evaluating the potential bioactivity of complex molecules through computational and experimental methods (A. B. S. Khumar, M. R. Ezhilarasi, & B. Prabha, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. This information could be obtained through safety testing and toxicological studies.


Future Directions

Future research on this compound could involve further studies on its synthesis, reactivity, and potential applications. This could include exploring new synthetic routes, investigating its reactivity with various reagents, and testing its biological activity against different targets.


properties

IUPAC Name

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-2-15-34-22-7-3-6-20(19-22)25-24(23(30)10-9-21-8-4-16-35-21)26(31)27(32)29(25)12-5-11-28-13-17-33-18-14-28/h3-4,6-10,16,19,25,31H,2,5,11-15,17-18H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRPXXWSUXYME-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

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